molecular formula C7H5N3OS B3352725 2-Aminopyrido[3,2-e][1,3]thiazin-4-one CAS No. 50596-69-5

2-Aminopyrido[3,2-e][1,3]thiazin-4-one

Cat. No. B3352725
CAS RN: 50596-69-5
M. Wt: 179.2 g/mol
InChI Key: QAFMFRAHJNFKIG-UHFFFAOYSA-N
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Description

2-Aminopyrido[3,2-e][1,3]thiazin-4-one is a heterocyclic organic compound . It has been identified as a potential therapeutic agent in various studies .


Synthesis Analysis

The synthesis of 2-Aminopyrido[3,2-e][1,3]thiazin-4-one involves several steps. Equimolar amounts of imine 2 (or aldehyde and aniline) and thionicotinic acid 3 are used, with excesses of T3P and pyridine . Other methods for the synthesis of similar compounds have also been reported .


Molecular Structure Analysis

The molecular structure of 2-Aminopyrido[3,2-e][1,3]thiazin-4-one plays a crucial role in its biological activity. The substituents on the phenyl ring attached to the 2-amino group and the 4H-pyrido[3,2-e][1,3]thiazin-4-one ring system are particularly important .


Chemical Reactions Analysis

The chemical reactions involving 2-Aminopyrido[3,2-e][1,3]thiazin-4-one are complex and involve several steps. For instance, the conjugate addition of thiones first results in ethyl (3- (indol-2-yl)thio)acrylates in situ, which subsequently undergoes intramolecular cyclization to produce indole-fused thiazin-4-ones .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Aminopyrido[3,2-e][1,3]thiazin-4-one derivatives have been the subject of chemical synthesis studies, highlighting their potential in organic chemistry. For instance, Kübel and Rehling (1980) discussed the synthesis of these compounds from 4-hydroxy-3-pyridinecarboxylic esters, exploring their reactivity with alkali, carboxylic chlorides, and isocyanates (Kübel & Rehling, 1980). This study provides insights into the chemical properties and potential applications of these compounds in various synthetic processes.

Biological and Pharmacological Research

2-Aminopyrido[3,2-e][1,3]thiazin-4-one derivatives have also been studied for their biological activities. Inami et al. (2015) identified a derivative as a lead compound for inhibiting neurotoxicity mediated by AMPA receptors, indicating its potential in neurological research and therapy (Inami et al., 2015). Similarly, Ferreira et al. (2013) evaluated the antitumor activities of certain derivatives against human cancer cell lines, suggesting their potential in cancer research and treatment (Ferreira et al., 2013).

Applications in Material Science

The synthesis and characterization of thiazin-4-one derivatives have applications in material science as well. Mohammed et al. (2019) discussed the preparation of Schiff bases from these derivatives and their antimicrobial activities when coated on silver nanoparticles, indicating their potential in the development of new materials with antimicrobial properties (Mohammed et al., 2019).

Future Directions

The future research directions for 2-Aminopyrido[3,2-e][1,3]thiazin-4-one could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential therapeutic applications .

properties

IUPAC Name

2-aminopyrido[3,2-e][1,3]thiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c8-7-10-5(11)4-2-1-3-9-6(4)12-7/h1-3H,(H2,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMFRAHJNFKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=NC2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358789
Record name 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminopyrido[3,2-e][1,3]thiazin-4-one

CAS RN

50596-69-5
Record name 4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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